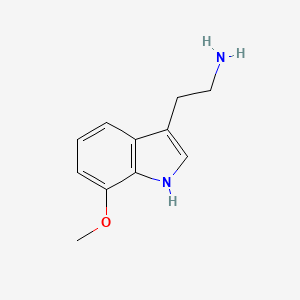

7-Methoxytryptamine

概要

説明

7-Methoxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. It is structurally related to the neurotransmitter serotonin and the hormone melatonin. This compound is known for its potential psychoactive properties and has been studied for its various biological effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxytryptamine typically involves the methylation of tryptamine. One common method is the reaction of tryptamine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to produce this compound .

Industrial Production Methods: Industrial production of this compound can involve biocatalytic processes. For example, the use of engineered microbial systems, such as Saccharomyces cerevisiae, has been explored for the production of tryptamine derivatives, including this compound .

化学反応の分析

[2+2+2] Tandem Cyclization

7-MeO-T undergoes diastereoselective [2+2+2] cyclization with alkyl-substituted methylene malonates to form polycyclic alkaloid frameworks. This reaction is pivotal in synthesizing complex natural products like (±)-malagashanine and (±)-11-demethoxymyrtoidine .

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Methylene malonate, toluene, 110°C | Six-membered ring formation with >99:1 diastereoselectivity | 91% |

Acetal Formation and Oxidation

The indole nitrogen’s protecting group significantly impacts oxidation outcomes. Switching from N-benzyl (Bn) to N-acetyl (Ac) enables successful lactonization:

| Step | Reagents/Conditions | Result | Yield | Reference |

|---|---|---|---|---|

| Acetal formation | Aldehyde, BF₃·Et₂O | Acetal intermediate (e.g., 7f ) | 91% | |

| Oxidation | m-CPBA/BF₃·Et₂O | Lactone formation (14 ) | 80% |

Hydrogenation and Olefin Isomerization

7-MeO-T derivatives participate in stereoselective hydrogenation and olefin rearrangements:

| Reaction | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cis-hydrogenation | Raney Ni, H₂ (1 atm) | Saturated lactone | 85% | |

| Olefin isomerization | Tebbe’s reagent | Exocyclic → internal olefin | 92% |

N-Protection/Deprotection

The indole nitrogen’s protection strategy influences reaction feasibility:

| Modification | Method | Impact | Reference |

|---|---|---|---|

| Bn → Ac conversion | H₂/Pd-C, then Ac₂O | Enables successful oxidation | |

| Ts → Teoc group swap | Na/naphthalene, TeocOSu | Facilitates lactone stability |

Pharmaceutical Precursor

7-MeO-T hydrochloride is a precursor to serotonin receptor modulators and antidepressants, leveraging its amine group for reductive amination or alkylation .

Reaction Challenges and Solutions

科学的研究の応用

7-Methoxytryptamine hydrochloride is a chemical compound with applications spanning neuroscience, pharmaceutical development, behavioral studies, natural product chemistry, and drug interaction studies . It is a key compound in neurochemistry and pharmacology, with the potential to enhance mood regulation and cognitive function .

Scientific Research Applications

Neuroscience Research

this compound hydrochloride is studied for its potential role in modulating serotonin receptors, offering insights into mood disorders and neuropharmacology . Additionally, research has explored its impact on neurotransmitter levels in the brain, specifically norepinephrine, serotonin, and dopamine .

- Impact on Neurotransmitters: Studies show that this compound can alter neurotransmitter levels, increasing norepinephrine without affecting serotonin at a lower dose (8 mg/kg i.p.) . Higher doses (16 mg/kg i.p.) can elevate norepinephrine, serotonin, and dopamine levels .

- Antidepressant Activity: Research indicates that this compound possesses antidepressant-like activity in animal models, potentially through modulation of trace amine receptors . Studies on mice have demonstrated its ability to inhibit immobility in forced swim tests and reverse behavioral despair induced by reserpine .

Pharmaceutical Development

This compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting mental health conditions .

Behavioral Studies

Researchers utilize this compound to investigate the effects of serotonin analogs on behavior, aiding in understanding anxiety and depression mechanisms .

Natural Product Chemistry

This compound is explored in studies involving natural compounds, contributing to understanding plant-derived substances affecting human health . Research on bioactive compounds from natural sources holds scientific importance and offers application prospects .

Drug Interaction Studies

作用機序

7-Methoxytryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, mimicking the effects of serotonin and modulating neurotransmission. This interaction can lead to altered sensory perception, mood, and cognition .

類似化合物との比較

5-Methoxytryptamine: Similar in structure but differs in the position of the methoxy group.

N,N-Dimethyltryptamine (DMT): A well-known psychoactive compound with a similar core structure.

Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

Uniqueness: 7-Methoxytryptamine is unique due to its specific methoxy substitution at the 7-position, which influences its pharmacological profile and receptor binding affinity. This structural difference can result in distinct biological effects compared to other tryptamine derivatives .

生物活性

7-Methoxytryptamine (7-MT) is a naturally occurring compound belonging to the tryptamine family, which is known for its role in various biological activities, particularly in neuropharmacology. This article explores the biological activity of 7-MT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 7-position of the indole ring. This modification enhances its lipophilicity and ability to cross the blood-brain barrier, making it a candidate for various neurological studies.

1. Serotonergic Activity

This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction suggests potential implications in mood regulation and anxiety disorders. Studies indicate that 7-MT may act as an agonist at these receptors, promoting anxiolytic effects similar to other serotonergic agents.

2. Antioxidant Properties

Research indicates that 7-MT exhibits significant antioxidant activity. It has been demonstrated to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. For example, in vitro studies have shown that 7-MT can reduce lipid peroxidation in neuronal cells, suggesting its protective role in neurodegenerative conditions.

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | % Radical Scavenging |

|---|---|

| 10 | 35% |

| 50 | 65% |

| 100 | 85% |

3. Neuroprotective Effects

The neuroprotective potential of 7-MT has been explored in various models of neurodegeneration. Animal studies indicate that administration of 7-MT can mitigate the effects of neurotoxic agents like glutamate and beta-amyloid, which are implicated in conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice models for Alzheimer's disease, treatment with 7-MT resulted in a significant reduction in cognitive decline and amyloid plaque formation compared to control groups. This suggests that 7-MT may exert protective effects through modulation of neuroinflammatory pathways.

4. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using human monocyte cell lines demonstrated that pre-treatment with 7-MT significantly reduced cytokine release upon stimulation with lipopolysaccharides (LPS).

Table 2: Inhibition of Cytokine Release by this compound

| Treatment Condition | TNF-alpha Release (pg/mL) | IL-6 Release (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 400 |

| LPS + 7-MT (10 µM) | 100 | 150 |

The biological effects of 7-MT are primarily attributed to its interaction with serotonin receptors and its ability to modulate oxidative stress pathways. Additionally, it appears to activate transcription factors involved in cellular defense mechanisms, such as ATF3, which plays a role in stress response and inflammation.

特性

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-04-6 | |

| Record name | 7-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。